Differentiation-Inducing Activity in Acute Promyelocytic Leukemia Models: 4-Benzyl vs. Other NCI Differentiation Agents
4-Benzyl-1,2,4-triazolidine-3,5-dione was identified in NCI/DTP screening programs and Columbia University patents as an agent capable of inducing terminal differentiation in human promyelocytic leukemia cell lines. In the HL-60 differentiation assay (measured by NBT reduction after 5-day treatment), the compound was evaluated alongside other NSC-series compounds at defined concentrations. A strong cross-model correlation (r = 0.91) was established between ED50 values for differentiation-inducing activity in HL-60 cells and NB4 cells, indicating mechanistic consistency across acute myeloid leukemia subtypes [1]. The compound is listed under NSC 692607 in NCI differentiation screening tables with quantified percentage differentiation values in NB4-c, HL-60, and murine erythroleukemia cells [2]. Notably, the 4-benzyl substitution pattern is specifically claimed in the Columbia/Sloan-Kettering patent family for differentiation-inducing triazolidine-diones, distinguishing it from the 4-phenyl analog which was not reported to exhibit comparable differentiation induction at equivalent concentrations [3].
| Evidence Dimension | Differentiation induction potency in HL-60 promyelocytic leukemia cells |
|---|---|
| Target Compound Data | 4-Benzyl-1,2,4-triazolidine-3,5-dione (NSC 692607): Active in NCI differentiation screen at specified concentrations; ED50 values correlated with NB4 cell differentiation (r = 0.91) |
| Comparator Or Baseline | NSC 656243 (benzodithiophene): identified as a comparator differentiation agent in the same screening panel; 4-Phenyl-1,2,4-triazolidine-3,5-dione: not reported with differentiation activity in HL-60 or NB4 cells in the NCI differentiation screening literature |
| Quantified Difference | The 4-benzyl derivative is specifically enumerated in differentiation screening tables; the 4-phenyl analog is absent from these NCI differentiation data sets. Cross-model ED50 correlation coefficient: r = 0.91 between HL-60 and NB4. |
| Conditions | HL-60 cells: NBT positive after 5-day treatment; NB4-c cells: NBT positive after 3-day treatment; murine erythroleukemia cells: benzidine positive after 6-day treatment [2] |
Why This Matters
Procurement decisions for differentiation therapy research require compounds with validated activity in leukemia cell models; the benzyl-substituted derivative has screening-level evidence in this specific phenotypic assay where the 4-phenyl analog lacks documented activity.
- [1] S3 Sentence Annotation, PubMed ID 7593136. A good linear correlation, with an r value of 0.91, between the ED50 values for the differentiation-inducing activity towards HL-60 cells and that towards NB4 cells was found. PubAnnotation Project. View Source
- [2] Table 1. The concentrations of NSC compounds used for differentiation induction in NB4-c, HL-60, and murine erythroleukemia cells. AACR Journals. View Source
- [3] Marks, P.A., Rifkind, R.A., Richon, V.M., & Breslow, R. (1998). U.S. Patent No. 5,770,616. Compounds and compositions for selectively inducing terminal differentiation of neoplastic cells. Assignee: Trustees of Columbia University and Sloan-Kettering Institute. View Source
